molecular formula C10H18N2O4 B2689705 Methyl 4-(((methoxycarbonyl)amino)methyl)piperidine-1-carboxylate CAS No. 901335-46-4

Methyl 4-(((methoxycarbonyl)amino)methyl)piperidine-1-carboxylate

Cat. No.: B2689705
CAS No.: 901335-46-4
M. Wt: 230.264
InChI Key: IJAWYSBPIWSUSN-UHFFFAOYSA-N
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Description

Methyl 4-(((methoxycarbonyl)amino)methyl)piperidine-1-carboxylate is a piperidine derivative with significant applications in organic synthesis and pharmaceutical research. This compound features a piperidine ring substituted with a methoxycarbonyl group and an aminomethyl group, making it a versatile intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(((methoxycarbonyl)amino)methyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with methoxycarbonylating agents. One common method includes the reaction of piperidine with methyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high efficiency and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(((methoxycarbonyl)amino)methyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the methoxycarbonyl group to a hydroxymethyl group.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-(((methoxycarbonyl)amino)methyl)piperidine-1-carboxylate has numerous applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Serves as a building block for the synthesis of biologically active compounds.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of antitubercular agents and kinase inhibitors.

    Industry: Utilized in the production of various pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-(((methoxycarbonyl)amino)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. In drug development, it acts as a precursor to active pharmaceutical ingredients that target enzymes or receptors involved in disease pathways. The methoxycarbonyl and aminomethyl groups play crucial roles in binding to these targets, facilitating the desired biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(((methoxycarbonyl)amino)methyl)piperidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. Its versatility in undergoing various chemical reactions and its role as a key intermediate in drug synthesis highlight its importance in both research and industrial applications .

Properties

IUPAC Name

methyl 4-[(methoxycarbonylamino)methyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O4/c1-15-9(13)11-7-8-3-5-12(6-4-8)10(14)16-2/h8H,3-7H2,1-2H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJAWYSBPIWSUSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NCC1CCN(CC1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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